molecular formula C13H12O3 B1277407 3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 26481-13-0

3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No. B1277407
CAS RN: 26481-13-0
M. Wt: 216.23 g/mol
InChI Key: MOHWJKLCRPGLEN-UHFFFAOYSA-N
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Description

“3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one” is a coumarin derivative . It is functionally related to an umbelliferone .


Synthesis Analysis

The synthesis of “3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one” involves several steps. Initially, 7-hydroxy-4-methyl-2H-chromen-2-one was formed through Pechmann reaction between resorcinol and ethyl acetoacetate . Then, 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one was prepared via reacting 7-hydroxy-4-methyl-2H-chromen-2-one with excess of epichlorohydrin in the presence of K2CO3 under reflux .


Molecular Structure Analysis

The molecular structure of “3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one” is complex and involves several key components .


Chemical Reactions Analysis

The chemical reactions involving “3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one” are diverse. For instance, it can react with bromine in glacial acetic acid to form a bromoacetate derivative . It can also react with 2-aminobenzothiazole to form a benzothiazol-2-ylamino)acetate derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one” include a molecular weight of 216.23 g/mol, a topological polar surface area of 46.5 Ų, and a complexity of 343 .

Scientific Research Applications

Anticancer Activity

3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one: has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, assessing its ability to inhibit tumor growth and induce apoptosis. The compound’s unique structure and biological properties make it an interesting candidate for further studies in cancer therapy .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. Studies have examined the anti-inflammatory effects of 7-hydroxy-4-methylcoumarin . It may modulate inflammatory pathways, making it relevant for conditions like arthritis, inflammatory bowel disease, and other inflammatory disorders .

Antioxidant Capacity

As an antioxidant, this compound scavenges free radicals and protects cells from oxidative damage. Its potential in preventing oxidative stress-related diseases, such as neurodegenerative disorders, has been explored .

Anti-HIV Activity

Researchers have investigated the inhibitory effects of 3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one against HIV. Its interaction with viral enzymes and potential as an anti-HIV agent have been studied .

Anti-Alzheimer’s Potential

Given its antioxidant and anti-inflammatory properties, this compound has been evaluated for its role in Alzheimer’s disease. It may help protect neurons and mitigate neurodegeneration .

Anti-Tuberculosis Activity

7-hydroxy-4-methylcoumarin: has shown promise as an anti-tuberculosis agent. Researchers have explored its effects against Mycobacterium tuberculosis, the causative agent of tuberculosis .

Safety and Hazards

“3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one” can cause serious eye irritation and may cause respiratory irritation . It is classified as Acute Tox. 1 Dermal - Eye Irrit. 2 - Skin Irrit. 2 .

Future Directions

Future research on “3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one” could focus on its potential applications in medicine, given its inhibitory effects on lipoxygenase and cyclooxygenase metabolism . Additionally, further studies could explore its synthesis procedures and potential for creating new derivatives .

properties

IUPAC Name

7-hydroxy-4-methyl-3-prop-2-enylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-3-4-11-8(2)10-6-5-9(14)7-12(10)16-13(11)15/h3,5-7,14H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHWJKLCRPGLEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80422266
Record name 7-Hydroxy-4-methyl-3-(prop-2-en-1-yl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26481-13-0
Record name 7-Hydroxy-4-methyl-3-(prop-2-en-1-yl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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